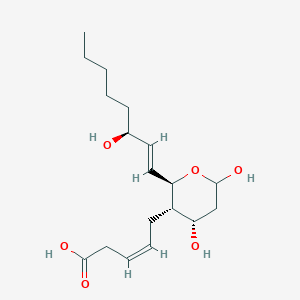

2,3-Dinor-TXB2

Descripción

Propiedades

Número CAS |

63250-09-9 |

|---|---|

Fórmula molecular |

C18H30O6 |

Peso molecular |

342.4 g/mol |

Nombre IUPAC |

(Z)-5-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid |

InChI |

InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18?/m0/s1 |

Clave InChI |

RJHNVFKNIJQTQF-LMIBIYGPSA-N |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](C[C@@H](O1)O)O)C/C=C\CC(=O)O)O |

SMILES canónico |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O |

Apariencia |

Assay:≥98%A solution in methyl acetate |

Descripción física |

Solid |

Sinónimos |

2,3-dinor TxB2 2,3-dinor-thromboxane B2 |

Origen del producto |

United States |

Methodological Approaches for the Quantification of 2,3 Dinor Thromboxane B2 in Biological Matrices

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatographic separation is essential for isolating 2,3-dinor-TXB2 from other structurally similar eicosanoids and endogenous compounds present in biological samples. This separation, combined with the detection capabilities of mass spectrometry, provides the foundation for reliable quantification.

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone for the analysis of thromboxane (B8750289) metabolites. nih.gov For the analysis of non-volatile compounds like this compound, chemical derivatization is a mandatory step to increase their volatility and thermal stability. researchgate.net A common derivatization process involves the conversion of the analyte into a methoxime pentafluorobenzyl (PFB) ester, trimethylsilyl (B98337) (TMS) ether derivative. nih.govnih.gov This multi-step process enhances the chromatographic properties of the molecule for GC analysis.

The typical workflow for GC-MS analysis of this compound involves several key stages:

Extraction: Solid-phase extraction (SPE) is frequently employed to isolate the analyte from the biological matrix. nih.govresearchgate.net Phenylboronic acid cartridges can be used for selective extraction. nih.gov

Purification: Further purification may be achieved using techniques like thin-layer chromatography (TLC) or liquid chromatography. nih.govnih.gov

Derivatization: The purified extract is then subjected to derivatization to make it suitable for GC analysis. nih.gov

Analysis: The derivatized sample is injected into the GC-MS system, where it is separated on a capillary column and detected by the mass spectrometer, often using negative-ion chemical ionization (NICI) for enhanced sensitivity. nih.gov

GC-MS methods allow for quantification in the low picogram per milliliter range. nih.gov

Table 1: GC-MS Derivatization Agents for 2,3-Dinor Thromboxane B2 Analysis

| Derivatization Step | Reagent | Purpose |

|---|---|---|

| Methoximation | Methoxyamine HCl | Protects ketone groups |

| Esterification | Pentafluorobenzyl (PFB) Bromide | Increases volatility and electron-capturing properties for NICI-MS |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Converts hydroxyl and carboxyl groups to TMS ethers, increasing volatility |

Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry, has emerged as a powerful alternative to GC-MS. lipidmaps.orgnih.gov A significant advantage of LC-MS is that it often circumvents the need for extensive derivatization, thereby simplifying sample preparation. semanticscholar.org

In a typical LC-MS workflow, the sample extract is injected onto a reversed-phase column, such as a C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve ionization) and an organic solvent like acetonitrile (B52724) is used to separate the analytes. nih.gov This separation is followed by detection using a mass spectrometer, typically with electrospray ionization (ESI) in negative ion mode. researchgate.net UPLC systems, with their smaller particle size columns, provide enhanced chromatographic resolution, sensitivity, and faster separation times compared to traditional HPLC. lipidmaps.orgnih.gov

Tandem mass spectrometry (MS/MS), also known as MS², significantly enhances the specificity and sensitivity of this compound quantification. nih.govnih.gov This technique, often performed on a triple quadrupole mass spectrometer, involves the selection of a specific precursor ion of the analyte in the first quadrupole, its fragmentation in the second quadrupole (collision cell), and the detection of a specific product ion in the third quadrupole. thermofisher.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), drastically reduces chemical noise and matrix interferences, leading to a much-improved signal-to-noise ratio. lipidmaps.orgsemanticscholar.org

The high selectivity of MS/MS can simplify sample purification procedures compared to single quadrupole MS determination. nih.gov The combination of UPLC with MS/MS (UPLC-MS/MS) is a widely adopted platform for the sensitive and specific quantification of eicosanoids, including this compound, in biological fluids. lipidmaps.org

Table 2: Comparison of Mass Spectrometric Techniques for 2,3-Dinor Thromboxane B2 Analysis

| Technique | Ionization Method | Key Advantage | Common Application |

|---|---|---|---|

| GC-MS | Negative-Ion Chemical Ionization (NICI) | High sensitivity for derivatized compounds | Quantification in urine |

| LC-MS | Electrospray Ionization (ESI) | Reduced need for derivatization, suitable for a wide range of compounds | High-throughput analysis in various matrices |

| MS/MS (SRM/MRM) | ESI or other "soft" ionization techniques | High specificity and sensitivity, reduced matrix effects | Gold standard for quantification in complex biological samples |

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is considered the definitive method for achieving accurate and precise absolute quantification of analytes in complex matrices. lipidmaps.orgrsc.org The principle of this technique relies on the addition of a known amount of a stable, isotopically labeled version of the analyte as an internal standard to the sample at the earliest stage of preparation. nih.gov

For the quantification of this compound, deuterated analogs such as tetradeuterated 2,3-dinor-thromboxane B2 (d4) or 2,3-dinor thromboxane B2-d9 are commonly used as internal standards. nih.govcaymanchem.com These standards are chemically identical to the endogenous analyte but have a different mass due to the incorporation of deuterium (B1214612) atoms. clearsynth.com The mass spectrometer can easily distinguish between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z). nih.gov

A major advantage of using a stable isotope-labeled internal standard is its ability to compensate for analyte loss during sample preparation and for matrix effects during ionization. nih.govchromatographyonline.com Since the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it will behave similarly during extraction, purification, and chromatography. chromatographyonline.com Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.

Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS analysis. psu.edu The internal standard co-elutes with the analyte and experiences the same matrix effects. chromatographyonline.com Therefore, by calculating the ratio of the response of the endogenous analyte to the response of the known amount of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of extraction efficiency or matrix-induced ionization suppression or enhancement. lcms.cz

Immunoanalytical Techniques for High-Throughput Screening

Immunoanalytical methods offer a practical approach for the rapid screening of a large number of samples, providing valuable insights into the in vivo production of thromboxanes. These techniques are predicated on the specific binding interaction between an antibody and the target analyte, 2,3-Dinor thromboxane B2.

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

Enzyme-Linked Immunosorbent Assay (ELISA) stands as a cornerstone for the quantification of 2,3-Dinor thromboxane B2 in various biological fluids, including urine and plasma. This method is typically designed as a competitive immunoassay. In this format, the 2,3-Dinor thromboxane B2 present in a sample competes with a fixed amount of enzyme-labeled 2,3-Dinor thromboxane B2 for a limited number of binding sites on a specific antibody that has been pre-coated onto a microtiter plate.

The procedural workflow involves the addition of the biological sample or standards to the wells, followed by the enzyme-conjugated analyte. After an incubation period that allows for competitive binding, the unbound components are washed away. A substrate for the enzyme is then added, which results in a colorimetric reaction. The intensity of the color produced is inversely proportional to the concentration of 2,3-Dinor thromboxane B2 in the sample. The concentration in unknown samples is then determined by interpolating from a standard curve generated with known concentrations of the analyte.

Several commercially available ELISA kits for Thromboxane B2 (TXB2) exhibit cross-reactivity with 2,3-Dinor thromboxane B2, which may be a consideration in the specificity of the assay. However, specific ELISA kits designed for the direct quantification of this compound are also available, offering higher specificity.

| Assay Target | Assay Type | Assay Range | Sensitivity | Cross-Reactivity with 2,3-Dinor TXB2 (%) |

|---|---|---|---|---|

| Thromboxane B2 | Competitive ELISA | 1.6-1,000 pg/mL | ~5 pg/mL | 18.5% |

| Thromboxane B2 | Competitive ELISA | 15.6-2,000 pg/mL | ~45 pg/mL | 7.9% |

| 2,3-dinor Thromboxane B2 | Competitive ELISA | Not Specified | Not Specified | 100% (Target Analyte) |

Antibody-Mediated Extraction in Conjunction with Mass Spectrometry

For a more definitive and highly sensitive quantification, antibody-mediated extraction, also known as immunoaffinity extraction, is employed as a powerful sample purification technique prior to analysis by mass spectrometry (MS). This approach leverages the high specificity of antibodies to isolate 2,3-Dinor thromboxane B2 from complex biological matrices such as urine.

The methodology involves the immobilization of polyclonal or monoclonal antibodies specific to 2,3-Dinor thromboxane B2 onto a solid support, creating an immunoaffinity column. When the biological sample is passed through this column, the 2,3-Dinor thromboxane B2 is selectively captured by the immobilized antibodies, while other interfering substances are washed away.

Following the binding and washing steps, the purified 2,3-Dinor thromboxane B2 is eluted from the column using a change in pH or ionic strength. The resulting purified fraction is then subjected to analysis by highly sensitive and specific techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This combination of immunoaffinity purification with mass spectrometric detection provides a robust and reliable method for the accurate quantification of 2,3-Dinor thromboxane B2, even at very low concentrations.

Sample Preparation Strategies for Urinary and Other Biological Fluid Analysis

Effective sample preparation is a critical prerequisite for the accurate quantification of 2,3-Dinor thromboxane B2, as it serves to remove interfering substances and concentrate the analyte of interest. The choice of extraction methodology depends on the nature of the biological matrix and the subsequent analytical technique to be employed.

Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of 2,3-Dinor thromboxane B2 from urine and other biological fluids. This method relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase.

A common approach involves the use of reversed-phase SPE cartridges, such as those packed with C18 silica. The general procedure includes the following steps:

Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.

Loading: The pre-treated biological sample (often acidified) is loaded onto the cartridge. 2,3-Dinor thromboxane B2 and other hydrophobic molecules are retained on the stationary phase.

Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities and salts.

Elution: The retained 2,3-Dinor thromboxane B2 is then eluted with a stronger organic solvent, such as ethyl acetate (B1210297) or methanol.

For enhanced selectivity, phenylboronic acid (PBA) solid-phase extraction cartridges can be employed. This method takes advantage of the vicinal diol structure present in 2,3-Dinor thromboxane B2, which forms a covalent complex with the boronic acid on the stationary phase. This selective interaction allows for a more specific isolation of the analyte from other compounds in the sample.

| SPE Sorbent | Principle of Retention | Typical Elution Solvent | Subsequent Analysis |

|---|---|---|---|

| C18 (Reversed-Phase) | Hydrophobic interactions | Ethyl Acetate, Methanol | GC-MS, LC-MS/MS |

| Phenylboronic Acid | Covalent bonding with diol groups | Solvent that disrupts boronate ester | GC-MS |

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction (LLE) is a classic sample preparation technique that can be applied to the isolation of 2,3-Dinor thromboxane B2 from biological fluids. This method is based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.

The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. For acidic compounds like 2,3-Dinor thromboxane B2, the aqueous sample is typically acidified to a pH below its pKa. This protonates the carboxyl group, making the molecule less polar and more soluble in the organic phase.

Commonly used organic solvents for the extraction of eicosanoids include ethyl acetate, diethyl ether, and mixtures of hexane (B92381) and isopropanol. The selection of the solvent is critical and is based on the polarity of the target analyte.

The general LLE procedure involves:

Acidification of the aqueous biological sample.

Addition of an immiscible organic solvent.

Vigorous mixing to facilitate the transfer of the analyte into the organic phase.

Separation of the two phases, typically by centrifugation.

Collection of the organic phase containing the extracted 2,3-Dinor thromboxane B2.

The organic extract is then typically evaporated to dryness and the residue is reconstituted in a suitable solvent for subsequent analysis by chromatographic methods. While effective, LLE can be more labor-intensive and may be prone to emulsion formation compared to SPE.

2,3 Dinor Thromboxane B2 As a Biomarker in Academic Research

Assessment of In Vivo Thromboxane (B8750289) A2 Synthesis

Measuring urinary metabolites of TXB2, such as 2,3-dinor-TXB2 and 11-dehydro-thromboxane B2, is a well-established method for assessing the systemic production of TXA2. nih.govresearchgate.net This approach is favored because direct measurement of TXA2 is impractical due to its short half-life, and plasma levels of its immediate breakdown product, TXB2, can be artificially inflated by platelet activation during blood collection. wjgnet.comsigmaaldrich.com Urinary metabolites, therefore, provide a more accurate, time-integrated picture of endogenous thromboxane synthesis. sigmaaldrich.com

Quantitative Indices of Platelet Activation Status

Urinary excretion of this compound is a reliable index of in vivo platelet activation. nih.govresearchgate.net Studies have shown that conditions associated with increased platelet activation, such as severe atherosclerosis, lead to elevated levels of this metabolite. nih.gov Similarly, in patients with sickle cell disease, urinary this compound levels are significantly higher than in healthy or anemic controls, reflecting persistent platelet activation in the circulation. nih.gov

The platelet-derived origin of this compound is strongly supported by studies involving aspirin (B1665792). Low-dose aspirin, which selectively inhibits platelet cyclooxygenase-1 (COX-1), causes a substantial suppression (around 79-80%) of urinary this compound excretion. nih.govmdpi.com This demonstrates that platelets are the primary source of the thromboxane that is eventually metabolized to this compound. nih.gov

Monitoring Endogenous Thromboxane B2 Entry Rates into Systemic Circulation

Through carefully controlled infusion studies, researchers have used the urinary excretion of this compound to calculate the rate at which endogenous TXB2 enters the bloodstream. mdpi.comfrontiersin.org In healthy volunteers pre-treated with aspirin to suppress their own production, known amounts of TXB2 were infused intravenously. nih.govfrontiersin.org By measuring the resulting increase in urinary this compound, scientists determined that a consistent fraction of circulating TXB2 is converted to this metabolite. mdpi.comfrontiersin.org

This research established a linear relationship between the TXB2 infusion rate and the amount of this compound excreted. frontiersin.org By applying the excretion rates measured during aspirin-free periods to this model, the endogenous entry rate of TXB2 into the circulation was estimated to be approximately 0.11 ng/kg/min. mdpi.comfrontiersin.org This provides a quantitative baseline for understanding thromboxane production in healthy individuals and how it changes in various disease states.

Applications in Investigating Physiological Perturbations

Evaluation of Platelet Function and Reactivity

The measurement of urinary this compound provides a non-invasive tool to assess platelet function and reactivity in various clinical contexts. nih.gov For instance, elevated levels of thromboxane metabolites are observed in patients with acute coronary syndromes, indicating recurrent episodes of platelet activation. mdpi.com This biomarker can therefore be used to monitor platelet activity in cardiovascular diseases and to evaluate the effectiveness of antiplatelet therapies. wjgnet.commdpi.com The degree of inhibition of thromboxane synthesis in vivo, reflected by urinary metabolite levels, is a key indicator of a drug's therapeutic effect on platelet-dependent processes. nih.gov

Insights into Inflammatory Responses

While primarily a marker of platelet activation, this compound also offers insights into inflammatory processes, as platelets are key contributors to inflammation. aacrjournals.orgnih.gov Thromboxane A2 itself has pro-inflammatory actions and can augment cellular immune responses. nih.govjci.org In conditions like systemic mastocytosis, where mast cells are chronically activated, increased thromboxane production is highly correlated with other mast cell mediators like prostaglandin (B15479496) D2 metabolites and histamine, suggesting a link between mast cell activation and the thromboxane pathway. nih.govaaaai.org The measurement of urinary thromboxane metabolites can thus reflect the platelet activation component of broader inflammatory conditions. nih.gov

Utility in Tobacco Product Research

Urinary this compound has proven to be a valuable biomarker of potential harm in studies examining the effects of tobacco products. aacrjournals.orgnih.gov Research consistently shows that smokers of combustible cigarettes have significantly elevated excretion rates of thromboxane metabolites compared to non-smokers, indicating heightened platelet activation. nih.gov

This biomarker is particularly useful in studies where smokers switch from combustible cigarettes to non-combustible products like smokeless tobacco or electronic nicotine (B1678760) delivery systems (ENDS). aacrjournals.orgnih.gov Multiple studies have demonstrated that when smokers switch to non-combustible products or abstain from tobacco altogether, their urinary levels of this compound are significantly reduced. aacrjournals.org This reduction suggests a decrease in platelet activation and a potential reduction in harm associated with cardiovascular disease risk. aacrjournals.orgaacrjournals.org

Table 1: Urinary this compound Levels in Smokers vs. Non-Smokers

| Group | Mean Urinary this compound (pg/mg creatinine) |

|---|---|

| Smokers (n=13) | 404.0 ± 53.0 |

| Non-Smokers (n=10) | 85.2 ± 8.3 |

Data from a study on chronic smokers showing significantly elevated thromboxane metabolite excretion. nih.gov

Table 2: Effect of Switching from Cigarettes to Smokeless Tobacco on Urinary 2,3-d-TXB2

| Product Switched To | Pre-Switching (ng/24 hours) | Post-Switching (ng/24 hours) | P-value |

|---|---|---|---|

| Orbs | 1,822 ± 1,226 | 832.6 ± 439.7 | < 0.001 |

| Snus | 2,120 ± 2,039 | 1,286 ± 1,125 | 0.014 |

| Sticks | 1,691 ± 1,000 | 1,279 ± 840.9 | 0.037 |

| Strips | 1,663 ± 913.8 | 923.0 ± 607.2 | < 0.001 |

| Abstinence | 1,834 ± 921.5 | 947.9 ± 577.2 | < 0.001 |

Data represents mean ± SD from a short-term study where smokers switched from combustible cigarettes. aacrjournals.org

Discrimination of Exposure to Combustible vs. Non-Combustible Tobacco Products

Research has consistently demonstrated that urinary levels of 2,3-d-TXB2 can effectively distinguish between users of combustible tobacco products (e.g., cigarettes) and those using non-combustible alternatives or who have quit smoking. aacrjournals.orgnih.gov Studies have shown that smokers have significantly elevated levels of thromboxane metabolites compared to non-smokers, indicating chronic platelet activation. ahajournals.orgnih.govpmiscience.com

Short-term studies involving smokers switching from combustible cigarettes to non-combustible products, such as electronic nicotine delivery systems (ENDS) or oral smokeless tobacco, have reported significant reductions in urinary 2,3-d-TXB2 levels. aacrjournals.orgnih.gov For instance, switching to abstinence or the exclusive use of non-combustible products resulted in reduced 2,3-d-TXB2 levels. aacrjournals.orgnih.gov Even dual-use, combining combustible and non-combustible products, led to a decrease in this biomarker. aacrjournals.org These findings suggest that the harm associated with platelet activation is primarily linked to the combustion-related toxicants in cigarette smoke rather than nicotine alone.

A study assessing biomarker changes in smokers who switched to Vuse Solo (an ENDS product) or abstained from smoking found significant decreases in 2,3-d-TXB2 in both groups by day 7. nih.gov Similarly, users of the Tobacco Heating System (THS) for two or more years showed favorable differences in biomarkers related to platelet activation compared to current smokers, with levels similar to former smokers. pmiscience.comnih.gov

Table 1: Changes in Urinary 2,3-d-TXB2 Levels After Switching from Combustible Cigarettes

| Switching Condition | Outcome in 2,3-d-TXB2 Levels | Study Type | Reference |

|---|---|---|---|

| Abstinence | Reduced | Short-term switching study | aacrjournals.orgnih.gov |

| Exclusive use of non-combustible products (ENDS, oral tobacco) | Reduced | Short-term switching study | aacrjournals.orgnih.gov |

| Dual use (combustible and non-combustible products) | Reduced | Short-term switching study | aacrjournals.org |

| Switch to Vuse Solo (ENDS) | Significantly decreased by Day 7 | Randomized, controlled study | nih.gov |

| Switch to Tobacco Heating System (THS) for ≥2 years | Favorable differences compared to smokers | Cross-sectional study | pmiscience.comnih.gov |

Role as a Biomarker of Potential Harm (BoPH) in Short-Term Switching Studies

The rapid and consistent response of 2,3-d-TXB2 levels to changes in tobacco product use has established it as a valuable Biomarker of Potential Harm (BoPH). nih.govnih.govmdpi.comresearchgate.net BoPHs are crucial for evaluating the harm-reduction potential of modified-risk tobacco products (MRTPs) in the absence of long-term epidemiological data. nih.gov

Studies have shown that levels of 2,3-d-TXB2 decline rapidly, within days, after smoking cessation or switching to non-combustible tobacco products. ahajournals.orgnih.govmdpi.com One study observed that urinary 2,3-d-TXB2 levels in women who quit smoking dropped significantly within three days. ahajournals.org Another 14-day smoking abstinence study noted that urinary 2,3-d-TXB2 levels decreased by approximately 47% in a younger cohort (24-34 years) and 28% in an older cohort (35-60 years) after just 7 days. mdpi.com These rapid reductions indicate a reversal of platelet activation. mdpi.com

The utility of 2,3-d-TXB2 as a BoPH is further supported by its mechanistic link to smoking-related diseases, particularly cardiovascular disease, where platelet activation is a key event. mdpi.com A two-biomarker model combining 2,3-d-TXB2 and Leukotriene E4 (LTE4) demonstrated high performance in distinguishing smokers who switched to abstinence or non-combustible products. aacrjournals.orgnih.gov This highlights its potential for regulatory assessment of the harm reduction capacity of MRTPs. aacrjournals.orgnih.gov

Table 2: Reduction in 2,3-d-TXB2 Levels Following Smoking Abstinence

| Duration of Abstinence | Percentage Decrease in 2,3-d-TXB2 (vs. Baseline) | Study Population Cohort | Reference |

|---|---|---|---|

| 7 Days | ~47% | Younger (24-34 years) | mdpi.com |

| 7 Days | ~28% | Older (35-60 years) | mdpi.com |

| 14 Days | ~40% | Both Cohorts | mdpi.com |

Reflection of Altered Arachidonic Acid Metabolism Associated with Tobacco Exposure

The elevated levels of 2,3-d-TXB2 in smokers reflect a fundamental alteration in the arachidonic acid (AA) metabolic pathway induced by tobacco exposure. tobaccoinduceddiseases.orgiaea.org AA, a fatty acid released from cell membranes, is metabolized through several pathways, including the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes. mdpi.commdpi.com

Cigarette smoking promotes a pro-inflammatory state, leading to increased synthesis of AA and its metabolites. umich.edu Specifically, exposure to cigarette smoke has been shown to alter AA metabolism in a way that decreases the production of prostacyclin (a vasodilator and platelet inhibitor) and increases the synthesis of Thromboxane A2 (a vasoconstrictor and potent platelet aggregator). iaea.org Nicotine itself has been found to dose-dependently increase plasma levels of Thromboxane B2 (the immediate precursor to 2,3-d-TXB2) in rats. nih.gov This shift in the balance between prostacyclin and thromboxane creates a prothrombotic state, contributing to the increased risk of cardiovascular diseases associated with smoking. iaea.orgnih.gov Therefore, measuring urinary 2,3-d-TXB2 provides a non-invasive window into the systemic effects of tobacco exposure on this critical metabolic pathway.

Relevance in Cardiovascular and Thrombotic Research Models

Beyond tobacco research, 2,3-d-TXB2 and its related metabolites are pivotal biomarkers in preclinical and clinical models of cardiovascular and thrombotic diseases.

Indicators of Platelet Activation in Atherosclerosis Models

Platelet activation is a key event in all stages of atherosclerosis, from initiation to the thrombotic complications of advanced plaques. nih.govbohrium.com Urinary thromboxane metabolites, including 11-dehydro-thromboxane B2 and by extension 2,3-d-TXB2, are considered reliable, non-invasive indicators of in vivo platelet activation and are frequently elevated in patients with atherosclerosis. nih.govbohrium.comrupahealth.com

In animal models, the role of the thromboxane pathway in atherogenesis has been clearly demonstrated. Studies using atherosclerosis-prone apoE-deficient mice showed that deleting the thromboxane A2 receptor significantly delayed the development of atherosclerosis. nih.govjci.orgproquest.com Conversely, deleting the receptor for prostacyclin, which opposes thromboxane's action, accelerated atherosclerosis. nih.govjci.orgproquest.com These findings confirm that Thromboxane A2 promotes the initiation and progression of atherosclerosis by influencing platelet activation and leukocyte-endothelial cell interactions. nih.govjci.orgproquest.com In human studies, elevated urinary levels of thromboxane metabolites have been correlated with vascular inflammation and a higher risk of major adverse cardiovascular events in patients with stable atherosclerotic cardiovascular disease. nih.govmdpi.com

Correlation with Thrombus Formation and Related Molecular Pathways (e.g., Tissue Factor Activity)

Thromboxane A2 is a potent prothrombotic agent that directly stimulates platelet activation and aggregation, which are fundamental steps in thrombus formation. nih.govwikipedia.org It is produced by activated platelets and acts in an autocrine and paracrine fashion to recruit more platelets to the site of injury, strengthening the clot. wikipedia.orgwikipedia.org The measurement of its stable metabolites in urine provides an index of this systemic prothrombotic activity.

Assessment in Venous Thromboembolism Research Models

While platelet activation is a hallmark of arterial thrombosis, its role in venous thromboembolism (VTE), such as deep vein thrombosis (DVT), is also recognized. Research has shown that patients with confirmed DVT have abnormally high and variable urinary excretion of 2,3-d-TXB2. nih.gov This indicates that the thromboxane pathway is activated and involved in the pathophysiology of venous thrombosis. nih.gov The measurement of this metabolite in urine can, therefore, be a useful tool in VTE research models to monitor the extent of platelet activation and potentially the efficacy of antiplatelet therapies in this context.

Association with Acute Coronary Syndromes and Transient Platelet Activation Episodes

2,3-Dinor thromboxane B2 (this compound), a stable urinary metabolite of thromboxane A2 (TxA2), has been identified as a significant biomarker for monitoring platelet activation in vivo. Research has demonstrated a notable association between elevated levels of this metabolite and acute coronary syndromes (ACS). In patients with ACS, transient increases in the urinary excretion of this compound have been observed, which is interpreted as a reflection of repeated episodes of platelet activation. nih.govfrontiersin.org This finding underscores the role of platelet activity in the pathophysiology of ACS, which is often triggered by the rupture of atherosclerotic plaques. japsonline.com

Studies focusing on patients with unstable angina have also detected these transient changes in TxA2 biosynthesis. This increase is often accompanied by a rise in prostacyclin (PGI2) biosynthesis, another signaling molecule with opposing effects to TxA2, suggesting a counter-regulatory endothelial activation in response to the platelet activation. nih.govfrontiersin.org Similarly, increased excretion of this compound has been reported in patients following a myocardial infarction, further cementing its role as an indicator of significant cardiovascular events.

In contrast, patients experiencing transient cerebral ischemic attacks have also shown evidence of platelet hyperfunction and increased thrombin activity weeks after the acute event, with significantly higher collagen-induced platelet thromboxane B2 production compared to controls. nih.gov The measurement of urinary metabolites like this compound and 11-dehydro-TxB2 provides a non-invasive method to quantitatively assess in vivo TxA2 biosynthesis, offering valuable insights into the dynamic process of platelet activation during acute vascular syndromes. nih.govfrontiersin.org

| Patient Population | Biomarker(s) Measured | Key Finding | Interpretation |

|---|---|---|---|

| Acute Coronary Syndromes | Urinary this compound and 11-dehydro-TxB2 | Transient increases in excretion levels. nih.govfrontiersin.org | Reflects repeated episodes of platelet activation. nih.govfrontiersin.org |

| Unstable Angina | Urinary this compound and 2,3-dinor-6-keto-PGF1α | Concomitant increases in TxA2 and PGI2 biosynthesis. nih.govfrontiersin.org | Suggests counter-regulatory endothelial activation. nih.gov |

| Post-Myocardial Infarction | Urinary this compound | Increased excretion for a short period. | Indicates pathophysiological importance of TxA2 in myocardial infarction. |

| Transient Ischemic Attacks | Collagen-induced platelet TxB2 production | Significantly higher production compared to controls. nih.gov | Platelet hyperfunction persists weeks after the acute event. nih.gov |

Role in Mechanistic Studies of Disease Progression

Association with Oxidative Stress Markers

Research has established a link between the production of thromboxanes and markers of oxidative stress, particularly lipid peroxidation. In a study on non-small cell lung carcinoma, a significant positive correlation was found between the levels of thromboxane B2 (TxB2) and thiobarbituric acid reactive substances (TBARS), an index of lipid peroxidation, in tumor tissues. nih.gov This suggests that increased TxB2 production may contribute to or be a consequence of the oxidative stress environment within tumors. nih.gov

Further evidence comes from studies on type 1 diabetic patients, who exhibit higher levels of both TxB2 and malondialdehyde (MDA), another product of lipid peroxidation, compared to healthy individuals. nih.gov A significant correlation between plasma TxB2 and MDA levels was observed in these patients, indicating that the hyperaggregability of platelets is closely related to oxidative stress. nih.gov Supplementation with vitamin E, an antioxidant, was shown to significantly lower both TxB2 and MDA levels, further strengthening the association between thromboxane synthesis and lipid peroxidation. nih.gov

| Study Population | Oxidative Stress Marker | Correlation with TxB2 | Key Implication |

|---|---|---|---|

| Non-small cell lung carcinoma patients | Thiobarbituric acid reactive substances (TBARS) | Positive correlation in tumor tissues. nih.gov | Increased TxB2 production may result in lipid peroxidation. nih.gov |

| Type 1 diabetic patients | Malondialdehyde (MDA) | Significant positive correlation (r = 0.45). nih.gov | Elevated TxB2 is related to the level of lipid peroxidation products. nih.gov |

Implications for Renal Physiology and Proteinuria in Experimental Models

In experimental models of nephrotoxicity, this compound has been investigated as a biomarker of renal dysfunction. One key area of research involves cyclosporin (B1163) A (CsA)-induced nephrotoxicity. In a study using rats, administration of CsA led to a significant increase in the urinary excretion of both this compound and TxB2. nih.gov While urinary TxB2 is thought to primarily reflect renal synthesis of thromboxane, this compound is considered to be an indicator of the amount of TxB2 formed in the general circulation that is processed by the kidneys. nih.gov

The study suggested that the increased urinary excretion of this compound is a result of intrarenal platelet and macrophage activation, likely triggered by endothelial damage caused by CsA. nih.gov This was supported by ultrastructural studies showing focal glomerular endothelial damage and infiltration of monocyte-macrophage cells in the glomeruli of CsA-treated rats. nih.gov These findings highlight the potential of this compound as a biomarker for assessing systemic platelet activation that has implications for renal pathophysiology. However, it is worth noting that another study in rats found that while CsA administration increased urinary TxB2 excretion in one strain, it did not correlate with the development of nephrotoxicity, suggesting a complex relationship. nih.gov

Link to Tendon Overuse in Animal Models

Animal models are crucial for understanding the pathophysiology of tendinopathy, a condition often caused by overuse. nih.gov While direct evidence linking this compound to tendon overuse is still emerging, studies on related metabolites provide valuable insights. In a surgery-induced rat model of tendon overuse, levels of a closely related metabolite, 11-dehydro-2,3-dinor TxB2, were found to be significantly increased. This points to the involvement of the thromboxane pathway in the inflammatory and degenerative processes associated with tendon overuse injuries.

Animal models of tendinopathy can be broadly categorized into those induced by mechanical loading and those induced by chemical agents. nih.gov Mechanically-induced models, such as those involving repetitive tasks or treadmill running, are particularly relevant as they mimic the conditions that lead to overuse injuries in humans. nih.gov The selection of an appropriate animal model is critical, as there are species-specific variations in the response of tenocytes to inflammation. biorxiv.org For instance, horses are considered an attractive model for human tendinopathy because their superficial digital flexor tendon is analogous to the human Achilles tendon and is prone to naturally occurring tendon disease. biorxiv.org

Emerging Roles in Systemic Inflammatory Cascades (e.g., Cytokine Storm in Infectious Diseases)

The term "cytokine storm" describes an overproduction of inflammatory cytokines that can lead to severe organ damage and is a critical factor in the pathology of many severe infectious diseases. nih.govnih.gov This excessive immune response is often associated with a pro-coagulant state, where the interplay between inflammation and coagulation is crucial. Platelet activation is a key component of this process, and by extension, the thromboxane pathway is implicated.

In severe infections like COVID-19, a subset of patients develops a severe inflammatory disease where the immune system becomes overactive, and much of the tissue damage is thought to be mediated by this hyperinflammation rather than the virus itself. youtube.com This systemic inflammatory response can lead to complications such as microthrombosis and disseminated intravascular coagulation. While direct measurement of this compound in cytokine storm patients is a developing area of research, the known role of TxA2 in platelet aggregation and inflammation suggests its involvement. nih.gov Given that monocytes and macrophages are significant sources of inflammatory cytokines during these events, and these same cells are activated in conditions leading to increased this compound excretion, it is plausible that this metabolite could serve as a biomarker for the thrombo-inflammatory complications associated with cytokine storms. nih.govnih.gov

Pharmacological and Therapeutic Research Interventions Modulating 2,3 Dinor Thromboxane B2 Levels

Impact of Antiplatelet Agents on Thromboxane (B8750289) Biosynthesis

Antiplatelet agents, particularly those that interfere with the cyclooxygenase (COX) pathway, have a profound impact on the biosynthesis of thromboxane A2 (TXA2) and consequently on the levels of its downstream metabolites, including 2,3-dinor thromboxane B2. These interventions are a cornerstone in the prevention of thrombotic events.

Effects of Cyclooxygenase Inhibitors (e.g., Aspirin) on Urinary Excretion

Cyclooxygenase inhibitors, with aspirin (B1665792) being the most prominent example, effectively reduce the urinary excretion of 2,3-dinor thromboxane B2. Aspirin acetylates the COX-1 enzyme in platelets, leading to irreversible inhibition of thromboxane A2 synthesis for the lifespan of the platelet. This reduction in the precursor, TXA2, directly leads to a decrease in its metabolites.

Studies have demonstrated a significant reduction in the urinary excretion of 2,3-dinor-TxB2 following the administration of aspirin. For instance, a pronounced reduction was observed after a single oral dose of 500 mg of aspirin mdpi.com. Similarly, intravenous administration of aspirin has been shown to reduce the urinary excretion of this compound by over 90% pharmacologyeducation.org. This effect is dose-dependent, with different dosages of aspirin significantly affecting urinary markers of thromboxane synthesis nih.gov. While low-dose aspirin substantially suppresses thromboxane production, some studies suggest that this inhibition might be incomplete in certain patient populations nih.govresearchgate.net.

The measurement of urinary thromboxane metabolites, such as this compound and 11-dehydro-thromboxane B2, serves as a reliable, non-invasive method to monitor the in vivo efficacy of aspirin and other COX inhibitors on platelet activity nih.govmdpi.compreprints.org.

Table 1: Effect of Cyclooxygenase Inhibitors on Urinary Thromboxane Metabolites

| Agent | Mechanism of Action | Effect on Urinary this compound | Reference |

|---|---|---|---|

| Aspirin | Irreversible inhibitor of COX-1 | Pronounced reduction in excretion | mdpi.compharmacologyeducation.org |

| Indomethacin | Reversible inhibitor of COX-1 and COX-2 | Significant reduction in excretion | mdpi.com |

Modulation of Platelet-Derived Thromboxane A2 Biosynthesis

The primary source of systemic thromboxane A2 is activated platelets. Antiplatelet agents that inhibit cyclooxygenase, such as aspirin, directly target the enzymatic machinery within platelets responsible for TXA2 production. By irreversibly inhibiting COX-1, aspirin prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2, the immediate precursor of TXA2 wikipedia.org. This action effectively suppresses the capacity of platelets to generate TXA2 in response to thrombotic stimuli.

The inhibition of platelet-derived TXA2 biosynthesis is a key mechanism underlying the antithrombotic effects of aspirin. This reduction in TXA2 leads to decreased platelet aggregation and vasoconstriction, thereby mitigating the risk of occlusive vascular events. The measurement of serum thromboxane B2 (the stable, inactive hydration product of TXA2) ex vivo provides a direct index of platelet COX-1 activity and the efficacy of aspirin's inhibitory effect mdpi.com. Other cyclooxygenase inhibitors, such as indomethacin, also block thromboxane generation, further highlighting the central role of the COX pathway in platelet-derived TXA2 synthesis wikipedia.org.

Investigating Novel Pharmacological Targets

Beyond direct inhibition of thromboxane synthesis, research has focused on other pharmacological targets within the thromboxane signaling pathway to modulate its prothrombotic and inflammatory effects.

Implications for Macrophage and Neutrophil Activation in Thrombotic Processes

The role of thromboxane A2 extends beyond platelet activation and vasoconstriction to include the modulation of inflammatory responses, particularly involving macrophages and neutrophils. TP receptors are expressed on these immune cells, and their activation can contribute to the progression of thrombotic and inflammatory diseases pharmacologyeducation.orgnih.gov.

Activation of TP receptors on macrophages can promote the expression of adhesion molecules, favoring the adhesion and infiltration of monocytes/macrophages into the vascular wall, a key process in atherosclerosis. Thromboxane A2 can also stimulate macrophages to produce inflammatory cytokines. Research has shown that TP receptor antagonism can inhibit the inflammatory response in macrophages preprints.org.

Neutrophils are also implicated in thrombotic processes, and their interaction with platelets can be influenced by thromboxane A2. The formation of platelet-leukocyte aggregates is a feature of thrombo-inflammatory conditions. By blocking the pro-aggregatory and activating effects of TXA2, both cyclooxygenase inhibitors and thromboxane receptor antagonists can indirectly reduce the activation of neutrophils that are in close proximity to activated platelets. Some studies have directly investigated the effects of TP receptor antagonists on platelet-leukocyte interactions, demonstrating an inhibitory effect. This suggests that targeting the thromboxane pathway could have beneficial effects by dampening the inflammatory contributions of both macrophages and neutrophils to thrombosis.

Future Directions and Advanced Research Perspectives

Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis

The future of understanding the role of 2,3-dinor-TXB2 lies in its integration within multi-omics frameworks. Systems biology, which combines diverse "omics" layers such as genomics, proteomics, metabolomics, and transcriptomics, offers a holistic view of biological interactions rather than focusing on isolated components mdpi.com. By placing this compound within this broader context, researchers can move beyond its role as a simple biomarker of platelet activation to understand its position within complex, interconnected signaling networks.

Multi-omics strategies can help identify previously unknown pathways and molecular interactions related to thromboxane (B8750289) metabolism mdpi.com. For instance, combining lipidomics data, which quantifies metabolites like this compound, with proteomics and transcriptomics can reveal how cellular signaling cascades and gene expression patterns influence thromboxane biosynthesis under specific conditions. Tools designed for de novo multi-omics pathway analysis allow for the inference of signaling pathways without reliance on pre-existing knowledge, which can be incomplete nih.gov. This approach could uncover novel regulatory proteins or genetic variants that dictate the rate of TXA2 production and its subsequent metabolism to this compound, providing a more complete picture of its biological significance.

Development of Advanced Biomarker Panels for Complex Disease States

While the measurement of urinary this compound is a valuable non-invasive tool to assess in vivo platelet activation, its diagnostic and prognostic power can be significantly enhanced by incorporating it into advanced biomarker panels. Complex multifactorial diseases, such as cardiovascular disease and cancer, involve intricate pathological processes that a single biomarker cannot fully capture.

Recent research has demonstrated the potential of combining this compound with other biomarkers to improve risk stratification and disease monitoring. A notable example is a study on modified risk tobacco products, which found that a two-biomarker model comprising urinary this compound (a marker of platelet activation) and leukotriene E4 (LTE4, a marker of inflammation) was highly effective in discriminating between users of combustible and noncombustible tobacco products. aacrjournals.orgnih.gov This combination provides a more comprehensive assessment of harm reduction by simultaneously monitoring two key pathways implicated in smoking-related diseases. aacrjournals.orgnih.gov

Future panels may integrate this compound with markers of endothelial dysfunction, oxidative stress, and inflammation to create a detailed "biosignature" for conditions like atherothrombosis. nih.gov Such multi-marker panels could offer superior accuracy for predicting vascular events and monitoring the efficacy of antiplatelet therapies.

| Biomarker Combination | Pathological Process Indicated | Study Context | Finding |

| This compound and Leukotriene E4 (LTE4) | Platelet Activation and Inflammation | Assessment of modified risk tobacco products | A two-biomarker model effectively distinguished smokers who switched to abstinence or noncombustible products. aacrjournals.orgnih.gov |

| This compound and 11-dehydro-TXB2 | Systemic and Platelet-Specific Thromboxane Production | Acute coronary syndromes | Transient increases in both metabolites reflect repeated episodes of platelet activation. nih.gov |

Elucidating the Precise Enzymatic Regulation of 2,3-Dinor Thromboxane B2 Formation

The formation of this compound occurs via the beta-oxidation of its precursor, thromboxane B2 (TXB2). nih.gov This metabolic process is a critical step that determines the urinary levels of the metabolite. The established pathway begins with the conversion of arachidonic acid by cyclooxygenase (COX) enzymes to prostaglandin (B15479496) H2, which is then converted to the highly unstable TXA2 by thromboxane synthase. wjgnet.com TXA2 is rapidly hydrolyzed to the more stable but biologically inactive TXB2, which is then metabolized by the liver into several products, including this compound, before being excreted in the urine. wjgnet.com

While the general pathway is known, the specific enzymes that catalyze the beta-oxidation of TXB2 are not fully characterized. Future research must focus on identifying the precise acyl-CoA synthetases, dehydrogenases, and other enzymes responsible for this conversion. Understanding the tissue-specific expression and regulation of these enzymes is crucial. For example, elucidating how liver enzymes involved in this pathway are regulated by genetic factors, drug interactions, or underlying disease states (e.g., liver cirrhosis) could explain inter-individual variability in urinary this compound levels and improve its interpretation as a biomarker. rndsystems.com

Exploration of 2,3-Dinor Thromboxane B2 in Emerging Pathophysiological Contexts

Measurement of urinary this compound has been instrumental in studying a range of conditions. Elevated levels have been documented in patients with severe atherosclerosis, diabetes mellitus, and homocysteinuria, and transient increases have been noted following myocardial infarction. nih.govnih.gov However, the role of thromboxane biosynthesis is being explored in an expanding array of diseases.

One emerging area is in mast cell activation disorders. While platelets are the primary source of TXA2, studies have shown that mast cells can also produce thromboxane. elsevier.com In patients with mastocytosis, the increased production of thromboxane is thought to originate from mast cells rather than platelets. elsevier.com This expands the utility of this compound measurement beyond platelet-centric disorders to inflammatory conditions driven by mast cell activity. aaaai.org

Furthermore, research into cyclosporin (B1163) A-induced nephrotoxicity found that increased urinary excretion of this compound was a consequence of intrarenal platelet and macrophage activation, likely triggered by endothelial damage. nih.gov This highlights its potential as a biomarker for drug-induced organ toxicity and related inflammatory processes. Future studies may further investigate its role in neuroinflammation, the tumor microenvironment, and complications arising from systemic viral infections, where platelet activation and inflammation are key components of the pathophysiology.

| Pathophysiological Context | Key Research Finding |

| Severe Atherosclerosis | Patients show significantly higher plasma concentrations of thromboxane metabolites compared to healthy subjects. nih.gov |

| Diabetes Mellitus | Elevated urinary excretion of this compound is observed. nih.gov |

| Myocardial Infarction | A transient increase in urinary this compound excretion occurs shortly after the initial symptoms. nih.gov |

| Cyclosporin A Nephrotoxicity | Increased urinary this compound reflects intrarenal platelet and macrophage activation due to endothelial damage. nih.gov |

| Mastocytosis | Enhanced thromboxane formation is correlated with mast cell mediators, suggesting a non-platelet source. elsevier.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.